3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide, also known as CID2440433, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its selective agonistic activity on the G-protein coupled receptor GPR55, with an effective concentration (EC50) of approximately 250 nanomolar. It exhibits significant selectivity for GPR55 over other receptors, including GPR35 and cannabinoid receptors CB1 and CB2, making it a subject of interest in pharmacological research .
The compound's chemical structure can be represented by its IUPAC name: 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide. Its molecular weight is approximately 470.6 g/mol, and it is classified under piperazine derivatives due to the presence of the piperazine ring in its structure. The compound is cataloged in various chemical databases, including PubChem, where its properties and biological activities are documented .
The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., dichloromethane or ethanol), and purification techniques like recrystallization or chromatography to achieve high yield and purity.
The molecular structure of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide features multiple functional groups including a piperazine ring, a benzenesulfonamide moiety, and a pyrrolidine ring. The presence of these groups contributes to its biological activity.
The InChI Key for this compound is provided as follows: InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3 .
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide primarily involves its interaction with G-protein coupled receptor GPR55. Upon binding to GPR55, the compound activates this receptor leading to downstream signaling pathways.
Activation of GPR55 by this compound results in phosphorylation of ERK1/2 and translocation of protein kinase C beta II (PKCβII) to the plasma membrane. These events are crucial for mediating various cellular responses associated with this receptor's activation .
The physical properties of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide include:
Chemical properties include its solubility in organic solvents and stability under specific conditions. It is important to note that these properties can vary based on purity and environmental factors.
This compound has several applications in scientific research:
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide (CAS 794572-10-4), widely designated as ML-184 or CID 2440433, has emerged as a structurally complex molecule of significant pharmacological interest. With the molecular formula C₂₅H₃₄N₄O₃S and a molecular weight of 470.63 g/mol, this synthetic compound exemplifies advanced rational design in targeting G protein-coupled receptors (GPCRs) [2] . Its development coincides with a paradigm shift in cannabinoid receptor pharmacology, where researchers seek highly selective ligands to dissect the functions of non-classical cannabinoid receptors like GPR55. As an artifact of contemporary drug discovery, ML-184 serves dual roles: a mechanistic probe for deorphanized GPCR signaling and a template for developing therapeutics targeting inflammatory and neurological conditions [2] [7]. Its chemical architecture—featuring a dimethylphenylpiperazine moiety linked via carbonyl to a dimethylbenzenesulfonamide group—optimizes receptor interaction specificity, distinguishing it from promiscuous classical cannabinoid ligands [4] .
GPR55, a class A GPCR, has been functionally deorphanized with endogenous ligand l-α-lysophosphatidylinositol (LPI). This receptor couples to Gα₁₃, activating RhoA/ROCK pathways that regulate cell proliferation, migration, and inflammatory pain [7]. ML-184 exhibits potent and selective agonist activity at GPR55, with an EC₅₀ of 250–260 nM, positioning it as a critical tool for elucidating this receptor's signaling cascades [2] [7]. Key structural determinants for ML-184 binding were identified through mutagenesis studies:
Table 1: Key Physicochemical Properties of ML-184
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 470.63 g/mol | Calculated |
Hydrogen Bond Acceptors | 7 | CDK Toolkit |
Rotatable Bonds | 6 | CDK Toolkit |
Topological Polar SA | 72.6 Ų | CDK Toolkit |
XLogP | 4.09 | Computational |
Lipinski Rule Compliance | 0 Violations | Computational |
Functional assays demonstrate ML-184's efficacy in modulating downstream effectors. It enhances intracellular cAMP—implicating PDE4 inhibition—and activates SRE/SRF luciferase reporters, confirming GPR55-mediated transcriptional regulation [2] [7]. Unlike LPI, ML-184 shows negligible activity at CB₁/CB₂ receptors, underscoring its value in isolating GPR55-specific effects in complex biological systems [7].
GPR55 epitomizes the therapeutic potential of deorphanized GPCRs. Initially classified as a "cannabinoid receptor" due to weak ∆⁹-THC binding, its distinct signaling and distribution (CNS, osteoclasts, pancreas) redefined it as a target for metabolic, neurodegenerative, and inflammatory diseases [7]. ML-184 emerged from efforts to address two challenges in orphan GPCR pharmacology:
ML-184 enabled pivotal discoveries about GPR55's role in neural stem cell (NSC) proliferation and differentiation, suggesting applications in neurodegeneration . Furthermore, its anti-inflammatory effects via PDE4 inhibition highlight how orphan GPCR ligands may exhibit polypharmacology—simultaneously engaging multiple targets for enhanced efficacy [2]. This dual activity exemplifies modern drug discovery strategies where single molecules bridge related biological pathways.
The cannabinoid receptor field has evolved beyond CB₁/CB₂ to encompass GPCRs like GPR55, GPR18, and GPR119. ML-184 represents a milestone in this expansion, addressing three critical needs:
Notably, ML-184's benzenesulfonamide-pyrrolidine scaffold has inspired analogues targeting related GPCRs, accelerating the development of next-generation agonists with optimized pharmacokinetics [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7